1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol
Description
1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a hydroxymethyl group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-5-8-6-1-3-9-7(6)2-4-10-8/h1-4,9,11H,5H2 |
InChI Key |
VFXBRYJIFOOGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include signal transduction pathways, such as the inhibition of kinase activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-Pyrrolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness: 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol is unique due to its specific substitution at the fourth position with a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the design of novel pharmaceuticals and research chemicals .
Biological Activity
1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, particularly in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol features a bicyclic structure that combines a pyrrole and pyridine moiety. This unique configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol derivatives. For instance, a series of pyrrolo[3,2-C]pyridine derivatives were synthesized and evaluated for their antitumor activities against various cancer cell lines. Notably, compound 10t exhibited potent inhibitory effects with IC50 values ranging from 0.12 to 0.21 µM against HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Antiviral and Antimicrobial Activities
Pyrrolo[3,2-C]pyridine derivatives have also been investigated for antiviral properties. Certain compounds demonstrated moderate activity against HIV-1 replication, with effective concentrations (EC50) below 10 µM . Additionally, studies have indicated that these compounds exhibit antimicrobial properties, making them candidates for treating infections .
Antidiabetic Effects
Research has indicated that some derivatives of pyrrolo[3,2-C]pyridine can enhance insulin sensitivity and glucose uptake in adipocytes. For example, specific compounds increased insulin sensitivity by up to 37.4% in mouse models . This suggests potential applications in managing diabetes.
Structure-Activity Relationship (SAR)
The biological activity of 1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol derivatives is significantly influenced by structural modifications. Substituents at various positions on the pyridine ring can enhance or diminish activity against specific targets. For instance, the presence of phenoxy groups has been shown to improve insulin sensitivity .
Case Studies
Several case studies have highlighted the efficacy of pyrrolo[3,2-C]pyridine derivatives in clinical settings:
- Case Study on Antitumor Activity : A derivative was evaluated in a xenograft model for its ability to inhibit tumor growth in head and neck cancer. Results indicated significant tumor reduction compared to controls .
- Antiviral Efficacy : In vitro studies on HIV-infected cells demonstrated that certain derivatives could effectively reduce viral load while maintaining low cytotoxicity towards host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
